2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Overview
Description
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol . This compound is characterized by a fused ring system consisting of a cyclopentane ring and a pyridine ring, with a nitrile group and a ketone group attached to the structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1H,5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with additional hydrogenation.
Uniqueness
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups (nitrile and ketone) and its fused ring system, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZRRQHIZFDOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358645 | |
Record name | 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108106-97-4 | |
Record name | 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile in Adhatoda vasica leaves?
A1: The identification of 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile in the methanolic extract of Adhatoda vasica leaves by GC-MS analysis is significant because it contributes to the characterization of the plant's phytochemical profile. [] This information can be valuable for understanding the potential bioactivity of Adhatoda vasica and its traditional use in treating various ailments.
Q2: How does the structural information from X-ray crystallography contribute to understanding 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile?
A2: While the provided abstract doesn't detail the specific findings, X-ray crystallography can reveal the precise three-dimensional arrangement of atoms within 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile. [] This information is crucial for understanding its potential interactions with biological targets, such as enzymes or receptors, and can guide further research into its pharmacological properties.
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